molecular formula C13H13NO3S B12938115 ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate

((3-Acetyl-1H-indol-4-yl)thio)methyl acetate

Cat. No.: B12938115
M. Wt: 263.31 g/mol
InChI Key: VBJBXUOLGCNXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((3-Acetyl-1H-indol-4-yl)thio)methyl acetate: is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with an acetyl group at the 3-position and a thioether linkage to a methyl acetate group at the 4-position. The unique structure of this compound makes it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The 3-position of the indole is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Thioether Formation: The 4-position of the indole is functionalized with a thioether group. This can be achieved by reacting the indole with a thiol compound in the presence of a suitable catalyst.

    Esterification: Finally, the thioether is esterified with acetic acid or acetic anhydride to form the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the acetyl group.

    Halogenated Indoles: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ((3-Acetyl-1H-indol-4-yl)thio)methyl acetate involves its interaction with biological targets such as enzymes and receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The acetyl and thioether groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

    3-Acetylindole: Lacks the thioether and methyl acetate groups.

    4-Methylthioindole: Lacks the acetyl group.

Uniqueness

((3-Acetyl-1H-indol-4-yl)thio)methyl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

((3-Acetyl-1H-indol-4-yl)thio)methyl acetate is a compound derived from indole, a structure known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, providing insights into its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of 3-acetylindole with thioacetic acid in the presence of an appropriate catalyst. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Indole derivatives, including this compound, have shown significant antimicrobial properties. Studies have demonstrated that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Antioxidant Properties

Research indicates that indole derivatives possess antioxidant capabilities. The compound has been evaluated for its ability to scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer .

Anti-inflammatory Effects

Indole derivatives are also known for their anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This effect is particularly relevant in the context of chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in human erythrocytes exposed to oxidative agents. The compound showed a dose-dependent response in protecting erythrocytes from hemolysis induced by 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH) .

Research Findings

Activity Mechanism Findings
AntimicrobialDisruption of cell membranesEffective against Staphylococcus aureus (MIC: 5 µg/mL)
AntioxidantScavenging free radicalsProtects erythrocytes from AAPH-induced hemolysis
Anti-inflammatoryInhibition of pro-inflammatory cytokinesReduces inflammation in cellular models

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

(3-acetyl-1H-indol-4-yl)sulfanylmethyl acetate

InChI

InChI=1S/C13H13NO3S/c1-8(15)10-6-14-11-4-3-5-12(13(10)11)18-7-17-9(2)16/h3-6,14H,7H2,1-2H3

InChI Key

VBJBXUOLGCNXMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C(=CC=C2)SCOC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.